molecular formula C39H67ClO4 B13843117 20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione

20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione

Cat. No.: B13843117
M. Wt: 635.4 g/mol
InChI Key: YLHLZFURFIUYDZ-UHFFFAOYSA-N
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Description

20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione is a complex organic compound characterized by its unique structure, which includes chloromethyl and dihydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione typically involves multi-step organic reactions. One common method involves the chloromethylation of a precursor compound, followed by hydroxylation and subsequent formation of the tetraene structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The dihydroxy groups may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl derivatives: Compounds with similar chloromethyl groups, such as chloromethyl ethoxysilanes, exhibit comparable reactivity and applications.

    Dihydroxy derivatives: Compounds with dihydroxy groups, such as dihydroxybenzenes, share similar chemical properties and reactivity.

Uniqueness

20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione is unique due to its combination of chloromethyl and dihydroxy functional groups, along with its extended tetraene structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C39H67ClO4

Molecular Weight

635.4 g/mol

IUPAC Name

20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione

InChI

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,36,43-44H,3-10,15-16,21-35H2,1-2H3

InChI Key

YLHLZFURFIUYDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O

Origin of Product

United States

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